
1,1'-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is an organic compound characterized by the presence of two 2,4,6-trimethylbenzene groups connected by an oxydimethanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) can be synthesized through a multi-step process involving the following key steps:
Formation of the Oxydimethanediyl Bridge: The synthesis begins with the formation of the oxydimethanediyl bridge. This can be achieved by reacting formaldehyde with a suitable phenol derivative under acidic conditions to form a methylene-bridged intermediate.
Attachment of 2,4,6-Trimethylbenzene Groups: The intermediate is then reacted with 2,4,6-trimethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) involves scaling up the laboratory synthesis process. Key considerations include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and resins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and additives.
作用機序
The mechanism of action of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) depends on its specific application
Electrophilic and Nucleophilic Interactions: The benzene rings can participate in electrophilic and nucleophilic substitution reactions.
Hydrogen Bonding: The oxydimethanediyl bridge can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
1,1’-(Oxydimethanediyl)bis(4-methylbenzene): Similar structure but with fewer methyl groups on the benzene rings.
1,1’-(Oxydimethanediyl)bis(2,4-dimethylbenzene): Similar structure with different methyl group positions.
Uniqueness
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is unique due to the presence of three methyl groups on each benzene ring, which can influence its reactivity and physical properties
特性
CAS番号 |
4709-84-6 |
|---|---|
分子式 |
C20H26O |
分子量 |
282.4 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C20H26O/c1-13-7-15(3)19(16(4)8-13)11-21-12-20-17(5)9-14(2)10-18(20)6/h7-10H,11-12H2,1-6H3 |
InChIキー |
FLFUQZJNWFHJCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)COCC2=C(C=C(C=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
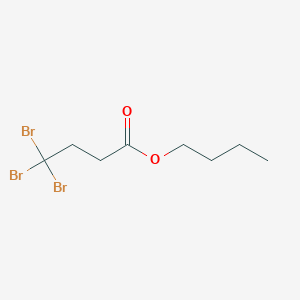
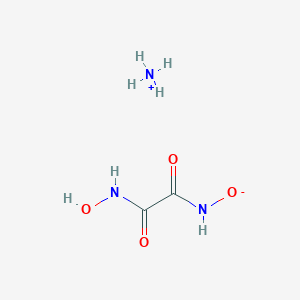
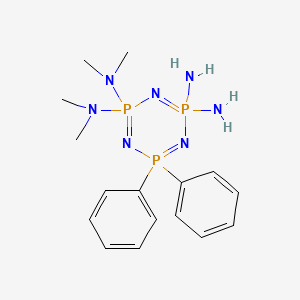
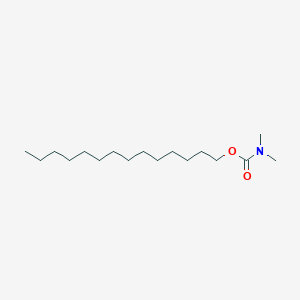
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
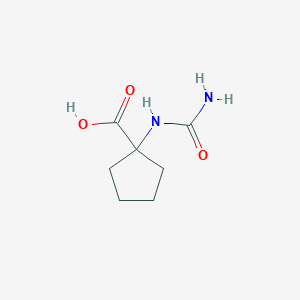
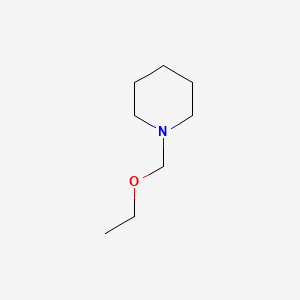
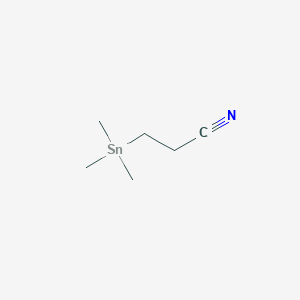
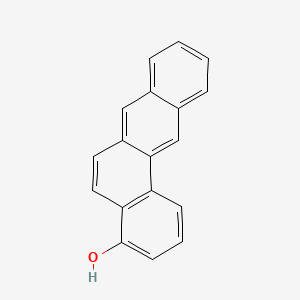
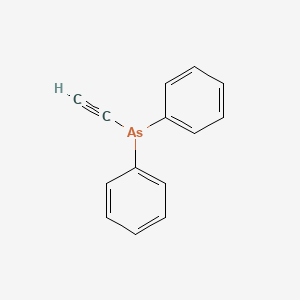
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)
